molecular formula C22H17N3O5S B2852893 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide CAS No. 1021074-19-0

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide

Cat. No. B2852893
CAS RN: 1021074-19-0
M. Wt: 435.45
InChI Key: NLDWQCDCUFZRJT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an acetamide, and a thiazolopyrimidine. The benzodioxole group is a type of ether that is often found in biologically active molecules . The acetamide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity. The thiazolopyrimidine is a heterocyclic compound that is also found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxole and acetamide groups could influence its polarity and hence its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-13-7-21(27)25-17(11-31-22(25)23-13)14-3-2-4-15(8-14)24-20(26)10-28-16-5-6-18-19(9-16)30-12-29-18/h2-9,11H,10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDWQCDCUFZRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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